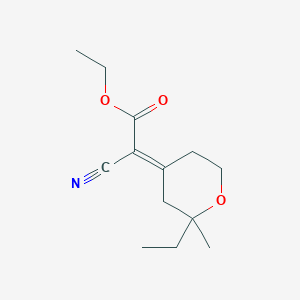

ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate is a highly functionalized molecule that is part of a broader class of organic compounds known as pyrans. Pyrans are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. The specific compound is characterized by the presence of a cyano group, an ethyl group, and a substituted tetrahydro-4H-pyran ring.

Synthesis Analysis

The synthesis of related 2H-pyran derivatives has been reported through a smooth reaction involving ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, triphenylphosphine, and dialkyl acetylenedicarboxylates via an intramolecular Wittig reaction. These reactions lead to the formation of spiro-cyclobutene derivatives, which then undergo electrocyclic ring opening to produce electron-deficient 1,3-dienes. These dienes spontaneously cyclize to form 2H-pyran derivatives .

Molecular Structure Analysis

While the exact molecular structure of ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate is not provided, related compounds have been characterized. For instance, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been determined, revealing that it crystallizes in the space group Pbca. The compound exists as the enamine tautomer in the solid state, with specific bond distances measured for the C=C and C–N bonds .

Chemical Reactions Analysis

The title compound, 3-cyano-4-(N,N-dimethylamino)-6-phenyl-2H-pyran-2-one, was isolated as a by-product from a reaction involving ethyl 2-cyano-3,3-bis(methylthio)acrylate and acetophenone. This indicates that compounds within this class can participate in complex reaction pathways, leading to the formation of by-products with distinct structural features .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate are not directly reported. However, the properties of similar compounds can provide insights. For example, the antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was studied, showing distinct inhibition of cancer cell proliferation, which suggests potential biological activity and solubility characteristics relevant to pharmaceutical applications . Additionally, the diastereoselective synthesis of related Z-2-(cyanoethoxycarbonyl)methylene-2H-pyran derivatives has been achieved, indicating that stereochemistry plays a significant role in the chemical behavior of these compounds .

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl (2E)-2-cyano-2-(2-ethyl-2-methyloxan-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-13(3)8-10(6-7-17-13)11(9-14)12(15)16-5-2/h4-8H2,1-3H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSWVPPKUVBGBT-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=C(C#N)C(=O)OCC)CCO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(C/C(=C(\C#N)/C(=O)OCC)/CCO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B3018996.png)

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)

![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)

![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)